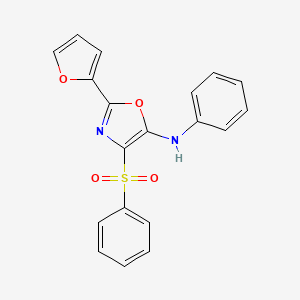

4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine, also known as BFOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFOA is a heterocyclic compound that contains a furan ring, an oxazole ring, and a phenyl group. The compound has a molecular weight of 375.45 g/mol and a melting point of 220-222°C.

Wissenschaftliche Forschungsanwendungen

Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines

An efficient domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method exhibits excellent functional group tolerance and efficiency, providing a new strategy for the synthesis of compounds with potential applications in pharmaceutical and material sciences (Cui, Zhu, Li, & Cao, 2018).

Studies on Quinones

The formation of 4-phenyl-sulfonyl- and 4-phenylmercapto-substituted hydroquinones through the addition of Anthra[1,2-c][1,2,5]oxadiazole-6,11-dione to benzenesulfinic acid showcases the chemical versatility of sulfonyl compounds in synthesizing complex molecules. These reactions underline the potential for creating novel compounds with diverse applications in chemistry (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).

Heterocycle-Based Estrogen Antagonists

Research on 2-phenylindoles and isosteric structures, including benzo[b]furans, highlights the significance of polar functional groups in enhancing the antiestrogenic potency of nonsteroidal antiestrogens. This study emphasizes the role of sulfur-containing side chains in increasing the activity against hormone-sensitive breast cancer cells, indicating the potential of sulfonylated compounds in developing therapeutics (Angerer, Biberger, & Leichtl, 1995).

NO-Donor Properties of Furoxan Derivatives

The synthesis and characterization of compounds coupling H3-antagonist SKF 91486 with NO-donor furoxan moieties, including 3-benzenesulfonylfuroxan-4-yloxy, reveal the potential dual therapeutic effects of sulfonylated compounds in muscle relaxation and antagonistic activities on specific receptors. This underscores the importance of sulfonyl groups in medicinal chemistry for creating multifunctional therapeutic agents (Bertinaria et al., 2003).

Microtubule-Destabilizing Properties

A series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs) prepared through a novel procedure showcased anti-proliferative effects in human cancer cell lines, highlighting the potential application of sulfonylated compounds in cancer therapy. The synthesis and biological evaluation of these compounds emphasize the importance of the sulfonyl group in the development of new anticancer agents (Stepanov et al., 2015).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c22-26(23,15-10-5-2-6-11-15)19-18(20-14-8-3-1-4-9-14)25-17(21-19)16-12-7-13-24-16/h1-13,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKYLJAUJCMAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2447273.png)

![5-((3,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447274.png)

![N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2447277.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2447278.png)

![(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B2447285.png)

![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)